molecular formula C17H14N6 B12857135 N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

Cat. No.: B12857135
M. Wt: 302.33 g/mol
InChI Key: XYEFJKRTJUALOK-UHFFFAOYSA-N
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Description

N-Methyl-N-phenyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-b]pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of N-Methyl-N-phenyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine makes it a subject of interest for researchers aiming to develop new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-phenyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves methylation to introduce the N-methyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

N-Methyl-N-phenyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-phenyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular pathways and processes, which may be beneficial in treating diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory effects on cyclin-dependent kinases (CDKs).

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with potential therapeutic applications.

Uniqueness

N-Methyl-N-phenyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine is unique due to its specific structural features, which confer distinct biological activities. Its combination of pyrazolo[1,5-b]pyridazine and pyrimidine moieties makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H14N6

Molecular Weight

302.33 g/mol

IUPAC Name

N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C17H14N6/c1-22(13-6-3-2-4-7-13)17-18-11-9-15(21-17)14-12-20-23-16(14)8-5-10-19-23/h2-12H,1H3

InChI Key

XYEFJKRTJUALOK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=CC(=N2)C3=C4C=CC=NN4N=C3

Origin of Product

United States

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